
Nta-fitc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitrilotriacetic acid-fluorescein isothiocyanate (NTA-FITC) is a compound that combines the properties of nitrilotriacetic acid and fluorescein isothiocyanate. Nitrilotriacetic acid is a chelating agent that binds to metal ions, while fluorescein isothiocyanate is a fluorescent dye. This combination allows this compound to be used in various applications, particularly in the field of biochemistry and molecular biology, where it is used for labeling and detecting proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NTA-FITC involves the conjugation of nitrilotriacetic acid to fluorescein isothiocyanate. The process typically starts with the activation of nitrilotriacetic acid using a coupling agent such as N-hydroxysuccinimide (NHS) and a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC). This activated nitrilotriacetic acid is then reacted with fluorescein isothiocyanate in a suitable solvent, such as dimethylformamide (DMF), under mild conditions to form the this compound conjugate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process would include the same basic steps as the laboratory synthesis but scaled up to handle larger quantities of reagents and products. Purification of the final product is typically achieved through chromatography techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
NTA-FITC undergoes several types of chemical reactions, including:
Chelation: Nitrilotriacetic acid moiety binds to metal ions such as nickel, copper, and iron.
Substitution: The isothiocyanate group of fluorescein isothiocyanate reacts with primary amines to form stable thiourea bonds.
Common Reagents and Conditions
Chelation: Metal ions (e.g., nickel chloride, copper sulfate) in aqueous solutions.
Substitution: Primary amines (e.g., lysine residues in proteins) in buffered solutions at neutral pH.
Major Products Formed
Chelation: Metal-nitrilotriacetic acid complexes.
Substitution: Fluorescein-labeled proteins or peptides.
Aplicaciones Científicas De Investigación
NTA-FITC is widely used in scientific research due to its unique properties:
Protein Labeling: Used to label histidine-tagged proteins for detection and purification.
Fluorescence Microscopy: Utilized in imaging techniques to visualize cellular components and protein interactions.
Flow Cytometry: Employed in cell sorting and analysis based on fluorescence signals.
Biosensors: Integrated into sensors for detecting metal ions and biomolecules.
Mecanismo De Acción
The mechanism of action of NTA-FITC involves the specific binding of the nitrilotriacetic acid moiety to metal ions, which facilitates the attachment of the compound to histidine-tagged proteins. The fluorescein isothiocyanate moiety provides a fluorescent signal that can be detected using various imaging and analytical techniques. This dual functionality allows this compound to be used as a versatile tool in biochemical assays and molecular biology studies .
Comparación Con Compuestos Similares
Similar Compounds
Nitrilotriacetic acid-biotin: Similar to NTA-FITC but uses biotin instead of fluorescein isothiocyanate for detection.
Nitrilotriacetic acid-rhodamine: Uses rhodamine dye instead of fluorescein isothiocyanate for fluorescence.
Uniqueness
This compound is unique due to its combination of metal ion chelation and strong fluorescence. This makes it particularly useful for applications requiring both specific binding to metal ions and fluorescent detection, such as in the purification and visualization of histidine-tagged proteins .
Propiedades
Fórmula molecular |
C31H29N3O11S |
|---|---|
Peso molecular |
651.6 g/mol |
Nombre IUPAC |
5-[[5-[bis(carboxymethyl)amino]-5-carboxypentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C31H29N3O11S/c35-17-5-8-20-24(12-17)45-25-13-18(36)6-9-21(25)28(20)19-7-4-16(11-22(19)29(41)42)33-31(46)32-10-2-1-3-23(30(43)44)34(14-26(37)38)15-27(39)40/h4-9,11-13,23,35H,1-3,10,14-15H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,32,33,46) |
Clave InChI |
IFLIYYOLIRSPCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=S)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12322947.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
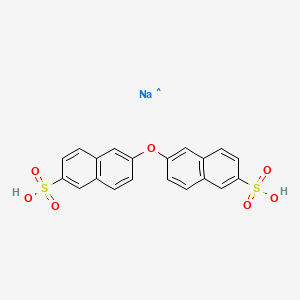

![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)
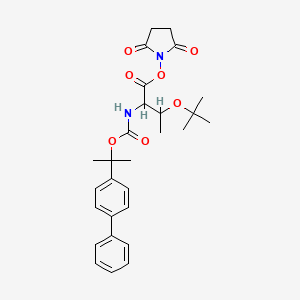
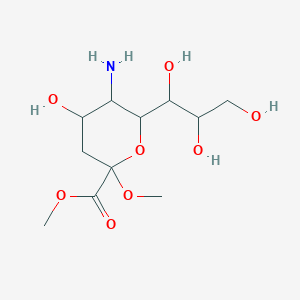

![1,5,7,11-Tetraaza-6-cupraspiro[5.5]undecane-6,6-bis(ylium) chloride](/img/structure/B12322999.png)
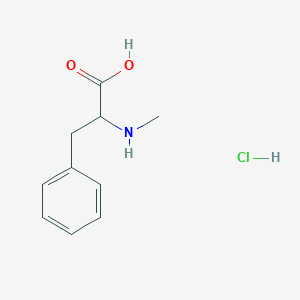
![5,5,9-Trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol](/img/structure/B12323008.png)
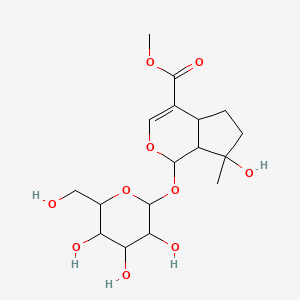
![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
![ethyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B12323040.png)
